molecular formula C12H17ClN2O B349582 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol CAS No. 897552-58-8

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol

Cat. No. B349582
CAS RN: 897552-58-8
M. Wt: 240.73g/mol
InChI Key: GINZIWLUUHLAHY-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)-2-piperazin-1-ylethanol” is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Mechanism of Action

Target of Action

The primary target of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is the GABA-A receptor . GABA-A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound, like other piperazine derivatives, acts as an antagonist of the GABA-A receptor . This means it binds to the receptor and inhibits its normal function. Specifically, it concentration-dependently inhibits the GABA-evoked ion current . The most potent GABA-A receptor antagonists among the derivatives are chlorophenylpiperazines .

Biochemical Pathways

For instance, they can influence the levels of neurotransmitters in the brain, potentially leading to changes in mood and behavior .

Pharmacokinetics

It is known that similar compounds, such as ketamine, have a rapid onset of action and a short half-life . Ketamine, for example, has a bioavailability of 93% when administered intramuscularly and an elimination half-life of 2.5–3 hours . It is metabolized primarily in the liver by cytochrome P450 enzymes .

Result of Action

It is known that gaba-a receptor antagonists can have a variety of effects, including changes in mood and behavior . They may also have potential therapeutic applications, such as in the treatment of certain neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism .

properties

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINZIWLUUHLAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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